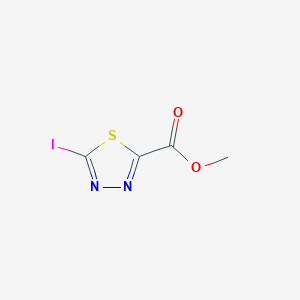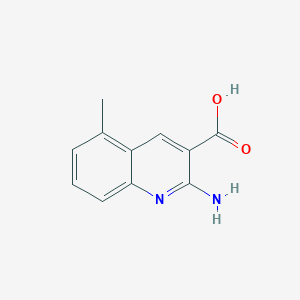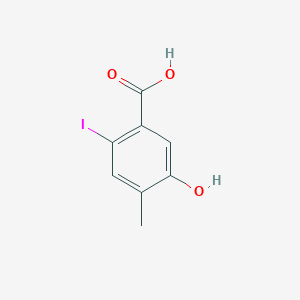
Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate: is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate typically involves the iodination of a thiadiazole precursor. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid with iodine and a methylating agent such as methyl iodide under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include 5-azido-1,3,4-thiadiazole-2-carboxylate, 5-thiol-1,3,4-thiadiazole-2-carboxylate, and various alkylated derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced thiadiazole derivatives with modified electronic properties.
Scientific Research Applications
Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The iodine atom and the thiadiazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
- Methyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
- Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
- Methyl 5-fluoro-1,3,4-thiadiazole-2-carboxylate
Comparison: Methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and fluoro analogs For example, the iodine-containing compound may exhibit enhanced binding affinity to certain biological targets due to its larger atomic radius and polarizability .
Properties
Molecular Formula |
C4H3IN2O2S |
|---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
methyl 5-iodo-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C4H3IN2O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3 |
InChI Key |
ONYXWYQNSHRLRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(S1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)



![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)

![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)


![1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone](/img/structure/B15331920.png)



